2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an N,N-diethylacetamide group and at the 3-position with a carbamoyl carbonyl linked to a 4-ethoxyphenyl moiety. The N,N-diethylacetamide moiety contributes to solubility and metabolic stability. While direct synthesis details for this compound are absent in the provided evidence, analogous indole derivatives (e.g., ) suggest synthetic routes involving amidation, nucleophilic substitution, and protection/deprotection strategies .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-ethoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-20(19-9-7-8-10-21(19)27)23(29)24(30)25-17-11-13-18(14-12-17)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKKFSCZPHYBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Indole Cores
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences : Replaces the carbamoyl carbonyl-4-ethoxyphenyl group with a fluoro-biphenyl-propanamide chain. The diethylacetamide is absent, substituted by an ethyl-indolyl linkage.
- Functional Impact : The fluoro-biphenyl group may enhance aromatic stacking interactions, while the lack of a diethylacetamide could reduce solubility compared to the target compound .
2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide ()
- Key Differences : Substitutes the carbamoyl carbonyl with a sulfanyl-methyl-carbamoyl group attached to a 3-chlorophenyl ring.
2-{3-[(Hydroxyimino)methyl]-1H-indol-1-yl}-N-(2-chlorophenyl)acetamide ()
- Key Differences: Features a hydroxyimino-methyl group at the indole 3-position and a 2-chlorophenylacetamide.
- Functional Impact: The hydroxyimino group confers antioxidant activity, as demonstrated experimentally, whereas the target compound’s 4-ethoxyphenyl-carbamoyl group may prioritize different biological pathways .
Analogues with N,N-Diethylacetamide Moieties
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Key Differences: Cyclopropane ring replaces the indole core; a methoxyphenoxy group is present instead of the ethoxyphenyl-carbamoyl.
VUF10474 (NBI-74330) ()
- Key Differences: Contains a pyrido[2,3-d]pyrimidinone core with a 4-ethoxyphenyl group and a trifluoromethylphenyl-acetamide.
- Functional Impact: As a CXCR3 antagonist, the pyridopyrimidinone scaffold and trifluoromethyl group enhance receptor affinity, suggesting that the target compound’s indole core might favor different therapeutic targets .
Functional Group Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
